3-Methyl-5,5-diphenylimidazolidine-2,4-dione

Descripción general

Descripción

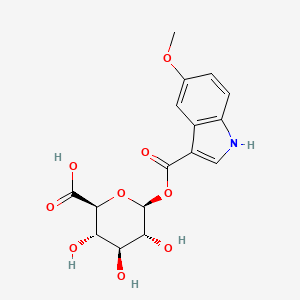

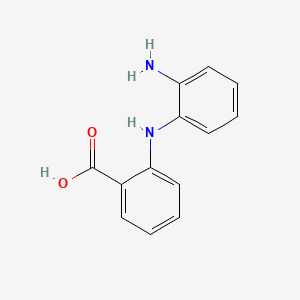

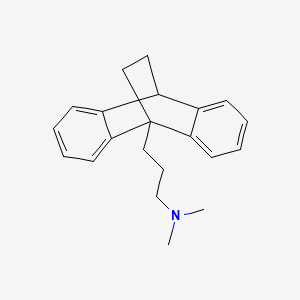

3-Methyl-5,5-diphenylimidazolidine-2,4-dione is a chemical compound with the molecular formula C16H14N2O2 . It is also known by other names such as Melantonin and 3-N-Methylphenytoin .

Synthesis Analysis

The synthesis of this compound involves a reaction mixture that is filtered while hot and the solvent evaporated under reduced pressure. The residue obtained is dried and crystallized from an ethanol solution to yield colorless block-shaped crystals of the compound .Molecular Structure Analysis

The imidazolidine-2,4-dione ring in the molecule carries two phenyl substituents at the 5-position inclined to the five-membered ring plane . The molecules form chains parallel to the a-axis direction through N—H…O hydrogen bonds .Physical And Chemical Properties Analysis

The molecular weight of this compound is 266.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Corrosion Inhibition

3-Methyl-5,5-diphenylimidazolidine-2,4-dione (MPIM) has been studied as a corrosion inhibitor for mild steel in HCl solution. It exhibits significant inhibition efficiency, achieving up to 89% efficiency at a specific concentration. MPIM inhibits corrosion by adsorbing on the carbon steel surface and behaves as a mixed inhibitor. Its adsorption follows the Langmuir isotherm, suggesting a chemisorption mechanism. The effectiveness of MPIM has been confirmed through various methods including gravimetric, electrochemical, and scanning electron microscopy, along with theoretical calculations (Elbarki et al., 2020).

Structural and Electronic Properties

The molecular geometry and electronic structure of 1-methyl-5,5-diphenylimidazolidine-2,4-dione have been analyzed using ab-initio computational modeling and spectrophotometric techniques. This research provides insights into the structure-activity relationship of the compound, highlighting its potential for further pharmacological studies. The study found that the two phenyl rings are not coplanar, and the presence of methyl substitution influences the molecule's properties, which could be relevant for its use in pharmacology (Kumar & Bhaskar, 2019).

Antitumor Activity

A series of 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives have been synthesized and tested for antitumor activity. These compounds showed selective activity against certain cancer cell lines, including renal and breast cancer cell lines. One compound, in particular, demonstrated broad-spectrum and potent antitumor activity. The findings suggest that these compounds can serve as a template for the development of more potent and selective antitumor agents (Alanazi et al., 2013).

Ligand-Assisted Synthesis for Antibacterial Activity

New hybrid compounds based on 5,5-diphenylimidazolidine-2,4-dione have been synthesized using a ligand-assisted click reaction. These compounds have demonstrated effective antibacterial activities against certain bacteria. This method uses a water-soluble ligand to enhance reactions and reduce the use of toxic copper salt, highlighting an innovative approach to developing new antibacterial agents (Keivanloo et al., 2020).

Propiedades

IUPAC Name |

3-methyl-5,5-diphenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-18-14(19)16(17-15(18)20,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYDTBHSPIJPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861941 | |

| Record name | 3-Methyl-5,5-diphenylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4224-00-4 | |

| Record name | Melantonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5,5-diphenylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one](/img/structure/B3061005.png)